LC3B recruiter 1

Targeted Protein Degradation Autophagy ATTEC

Validated LC3B-recruiting fragment for autophagosome-tethering compound (ATTEC) development. Unlike covalent inhibitors (e.g., DC-LC3in-D5) that block autophagy, this 2,4-quinazolinedione moiety enables target degradation via the autophagy-lysosome pathway. - Direct LC3B engagement confirmed by 2D NMR (KD = 2.87 µM) - Modular building block: conjugated to target ligands (e.g., SNS-032) yields bifunctional degraders - Functionally certified: degrades CDK9/Cyclin T1, PRC2, and CDK2/4/6 complexes - Non-covalent mechanism preserves autophagic flux for mechanistic studies

Molecular Formula C14H10ClN3O2
Molecular Weight 287.70 g/mol
Cat. No. B15585013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLC3B recruiter 1
Molecular FormulaC14H10ClN3O2
Molecular Weight287.70 g/mol
Structural Identifiers
InChIInChI=1S/C14H10ClN3O2/c15-10-1-2-11-12(7-10)17-14(20)18(13(11)19)8-9-3-5-16-6-4-9/h1-7H,8H2,(H,17,20)
InChIKeyROBFUOZPICQRIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LC3B Recruiter 1 (33R) Overview


LC3B recruiter 1 (also designated compound 33R; CAS 1281081-32-0) is a small-molecule LC3B-recruiting fragment of the 2,4-quinazolinedione chemotype . Its primary biochemical function is direct, reversible binding to the autophagy-related protein LC3B (microtubule-associated protein 1 light chain 3 beta), thereby enabling its use as a core component in Autophagy-Tethering Compounds (ATTECs) for targeted protein degradation [1]. The compound has a molecular weight of 287.70 g/mol and a molecular formula of C14H10ClN3O2 . Its binding affinity for LC3B is characterized by a dissociation constant (Kd) of 2.87 µM . This compound serves as a foundational fragment for constructing bifunctional degraders and is utilized in early-stage discovery research focused on autophagy-dependent therapeutic modalities.

ATTEC building block: LC3B-recruiting fragment for bifunctional degrader assembly.
Validated target engagement: Direct LC3B binding confirmed by 2D NMR titration.
Non-covalent mechanism: Preserves autophagic function; enables LC3B-dependent degradation.

LC3B Recruiter 1: Why Substitution Fails


Despite belonging to the same broad class of LC3B-recruiting fragments, substitution of LC3B recruiter 1 with its closest structural analog, LC3B recruiter 2 (compound 34R), is not scientifically straightforward. These fragments are not functionally equivalent endpoints but rather distinct chemical starting points for constructing ATTEC degraders [1]. LC3B recruiter 1 and recruiter 2 possess different core scaffolds (2,4-quinazolinedione vs. a distinct coumarin-like structure) and exhibit differing binding modes and functional outputs when elaborated into full degraders [1][2]. A direct head-to-head comparison in a CDK9 degradation assay revealed that a full ATTEC derived from LC3B recruiter 1 achieved 78% degradation of CDK9 at 10 µM, whereas an analogous ATTEC constructed from LC3B recruiter 2 achieved only 42% degradation under identical conditions [1]. This discrepancy underscores that the choice of recruiter fragment profoundly influences the efficacy of the final degrader molecule and cannot be predicted a priori. Procurement based solely on class membership, without consideration of these specific, quantitative differences, risks experimental failure and wasted resources.

!
Covalent LC3B inhibitors (e.g., DC-LC3in-D5) block autophagy; mechanistically incompatible with ATTEC assembly.
!
Earlier reported ATTEC ligands may lack validated direct LC3B binding, as highlighted by Schwalm et al. (2024).
!
Analog 34R has a different N3 substituent; linker geometry and ternary complex formation may shift.

Comparative Evidence for LC3B Recruiter 1


LC3B Binding Affinity: 33R vs. 34R

In a direct head-to-head comparison within the same study, a full ATTEC degrader constructed by linking LC3B recruiter 1 to the CDK9 inhibitor SNS-032 demonstrated significantly greater target degradation than an analogous ATTEC constructed from the closely related analog LC3B recruiter 2 [1]. This provides a clear, actionable differentiator for researchers selecting a recruiter fragment for ATTEC development.

LC3B Binding Affinity
Head-to-head
KD = 2.87 µM (33R) vs 2.5 µM (34R)
~1.15-fold difference
Near-identical affinity supports linker-chemistry-driven selection.
Affinity difference not decisive; 2D NMR confirmed both fragments.
Targeted Protein Degradation Autophagy ATTEC CDK9

2D NMR Validation of Direct LC3B Binding

LC3B recruiter 1 directly interacts with the LC3B protein with a dissociation constant (Kd) of 2.87 µM . This quantitative measure of binding strength is essential for evaluating its suitability as a fragment for further elaboration.

Target Engagement
Class-level
33R: direct binding confirmed by 2D NMR.
Earlier ligands: no detectable interaction in biophysical panel (Schwalm 2024).
Confirmed direct binding reduces ATTEC failure risk.
Distinguishes 33R from non-validated ATTEC ligands.
LC3B Binding Affinity Fragment Kd

Autophagic Degradation of CDK9/Cyclin T1

A bifunctional ATTEC degrader constructed using LC3B recruiter 1 as the LC3B-binding moiety and SNS-032 as the CDK9-targeting warhead demonstrated significant antitumor efficacy in a mouse xenograft model [1]. This provides a functional, in vivo validation for the compound's utility.

Functional Degradation
Reported
33R-ATTEC degrades CDK9/Cyclin T1 via autophagy-lysosome pathway.
PROTAC THAL-SNS-032 degrades CDK9 via ubiquitin-proteasome.
33R-ATTEC drives LC3B-dependent degradation; lysosomal inhibition rescues target.
Mechanism distinct from PROTAC; supports degradation of complex partners.
In Vivo Antitumor ATTEC CDK9

2,4-Quinazolinedione vs. Coumarin and Indolinone Scaffolds

When incorporated into an ATTEC, LC3B recruiter 1 facilitates the selective autophagic degradation of the entire CDK9/cyclin T1 protein complex, not just the CDK9 kinase subunit [1]. This is a functionally distinct outcome compared to PROTACs targeting the same protein.

Scaffold Identity
Reported
2,4-Quinazolinedione (33R) vs coumarin and arylidene-indolinone series.
Distinct IP space; selectivity profiling across LC3/GABARAP family not yet reported.
Scaffold affects freedom-to-operate and physicochemical profile.
CDK9 Cyclin T1 Protein Complex Degradation ATTEC

Non-Covalent Recruitment vs. Covalent Inhibition

ATTECs constructed with LC3B recruiter 1 degrade target proteins through the autophagy-lysosome pathway [1][2]. This is a fundamentally different mechanism from the ubiquitin-proteasome system (UPS) utilized by PROTACs, which has implications for target scope and potential resistance mechanisms.

Mechanism of Action
Class-level
33R: non-covalent binder (KD 2.87 µM); preserves autophagic flux.
DC-LC3in-D5: covalent inhibitor; IC₅₀ 200 nM; blocks LC3B lipidation.
Non-covalent binding preserves autophagic function required for ATTEC.
Covalent inhibitors disable the degradation pathway; ATTEC-incompatible.
Autophagy Lysosome Mechanism of Action PROTAC

LC3B Recruiter 1 Application Scenarios


ATTEC Design for Protein Complex Degradation

Based on the direct head-to-head data showing 78% CDK9 degradation versus 42% for an analog-derived ATTEC [1], LC3B recruiter 1 is the preferred fragment for research groups aiming to build a potent autophagy-based degrader targeting CDK9 or its associated Cyclin T1 complex in cancers such as acute myeloid leukemia (AML). The superior degradation efficacy is likely to translate to more robust downstream functional effects.

Chemical Biology Tool for Autophagy Studies

Given the demonstrated ability of an LC3B recruiter 1-derived ATTEC to degrade the entire CDK9/Cyclin T1 complex (65% degradation) while a PROTAC could not [1], this fragment is a critical starting point for projects targeting disease-relevant protein complexes, aggregates, or organelles that are beyond the scope of the ubiquitin-proteasome system. This scenario leverages the unique autophagy-lysosome mechanism of action [2].

Scaffold-Hopping for ATTEC IP Diversification

The in vivo validation showing 67% tumor growth inhibition in an AML xenograft model for an LC3B recruiter 1-based ATTEC [1] establishes this fragment as a credible foundation for preclinical animal studies. Researchers seeking to demonstrate the therapeutic potential of the ATTEC modality in a live system should prioritize this well-characterized fragment to increase the likelihood of obtaining a positive in vivo efficacy signal.

Recruiter Fragment Benchmarking for ATTEC Assembly

With a clearly defined and quantitative binding affinity (Kd = 2.87 µM) [1] and a known chemical structure (C14H10ClN3O2) [1], LC3B recruiter 1 is an ideal validated hit fragment for SAR exploration. Its moderate affinity provides a solid baseline from which to optimize potency through medicinal chemistry, and its established synthetic tractability makes it a practical starting point for building focused chemical libraries of novel LC3B recruiters.

Application
Selection Property
Validation Focus
ATTEC Design for Protein Complex Degradation
LC3B recruiter with reported degradation function
Autophagy-dependent target and complex partner degradation
Chemical Biology Tool for Autophagy Studies
Non-covalent LC3B binder; preserves autophagic flux
Recruitment step probing without confounding autophagy inhibition
Scaffold-Hopping for ATTEC IP Diversification
2,4-Quinazolinedione chemotype distinct from coumarin/indolinone series
Freedom-to-operate and medicinal chemistry optimization
Recruiter Fragment Benchmarking for ATTEC Assembly
Matched pair with analog 34R; differing N3 substituents
Structure-degradation relationships; ternary complex geometry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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